molecular formula C13H17NO3 B8092435 Ethyl 2-((cyclopropylmethoxy)amino)benzoate

Ethyl 2-((cyclopropylmethoxy)amino)benzoate

Cat. No.: B8092435
M. Wt: 235.28 g/mol
InChI Key: JGDHDCNNQCKOAI-UHFFFAOYSA-N
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Description

Ethyl 2-((cyclopropylmethoxy)amino)benzoate is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol It is a benzoate ester derivative, characterized by the presence of a cyclopropylmethoxy group attached to the amino group on the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((cyclopropylmethoxy)amino)benzoate typically involves the reaction of 2-aminobenzoic acid with cyclopropylmethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified with ethanol to yield the final product . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with the addition of a dehydrating agent like thionyl chloride to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction parameters and can be scaled up to meet commercial demands .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((cyclopropylmethoxy)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzoates, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 2-((cyclopropylmethoxy)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Properties

IUPAC Name

ethyl 2-(cyclopropylmethoxyamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-16-13(15)11-5-3-4-6-12(11)14-17-9-10-7-8-10/h3-6,10,14H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDHDCNNQCKOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NOCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The titled compound was prepared using similar procedure as that of Example-1 (step-2) using product of step 1 described above and ethyl 2-(hydroxyamino)benzoate in 50% yield.
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